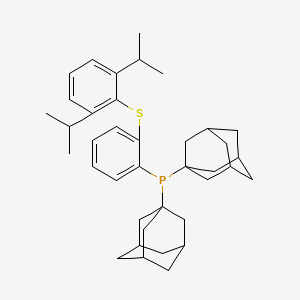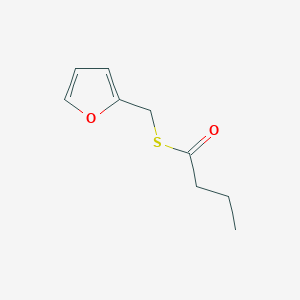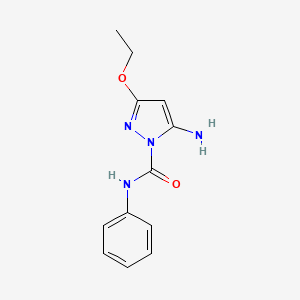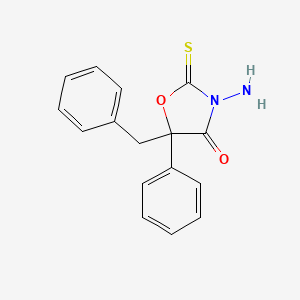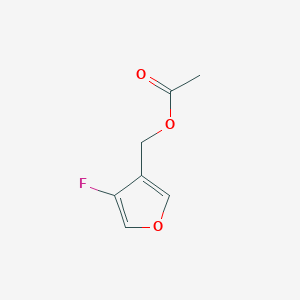
(4-Fluorofuran-3-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorofuran-3-yl)methyl acetate is an organic compound that belongs to the class of fluorinated furans It is characterized by the presence of a fluorine atom attached to the furan ring and an acetate group linked to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorofuran-3-yl)methyl acetate typically involves the fluorination of a furan derivative followed by esterification. One common method includes the reaction of 4-fluorofuran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the fluorination of furan derivatives using fluorinating agents such as Selectfluor, followed by esterification with acetic anhydride. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorofuran-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: 4-Fluorofuran-3-carboxylic acid.
Reduction: (4-Fluorofuran-3-yl)methanol.
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
(4-Fluorofuran-3-yl)methyl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4-Fluorofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes. The acetate group can undergo hydrolysis to release acetic acid, which may further influence the compound’s biological activity .
Comparison with Similar Compounds
- (4-Chlorofuran-3-yl)methyl acetate
- (4-Bromofuran-3-yl)methyl acetate
- (4-Methylfuran-3-yl)methyl acetate
Comparison:
- Uniqueness: The presence of the fluorine atom in (4-Fluorofuran-3-yl)methyl acetate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: Fluorinated compounds generally exhibit higher stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the fluorinated derivative is particularly valuable in medicinal chemistry due to its enhanced bioactivity and metabolic stability .
Properties
Molecular Formula |
C7H7FO3 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
(4-fluorofuran-3-yl)methyl acetate |
InChI |
InChI=1S/C7H7FO3/c1-5(9)11-3-6-2-10-4-7(6)8/h2,4H,3H2,1H3 |
InChI Key |
AEYYRIPHNICAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=COC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
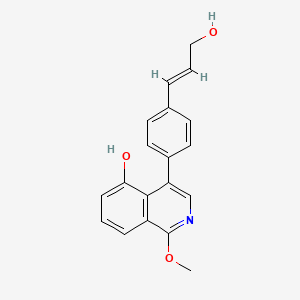
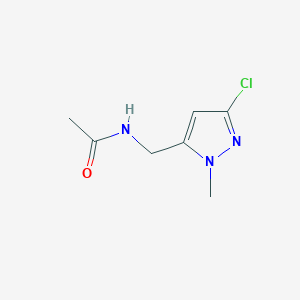
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
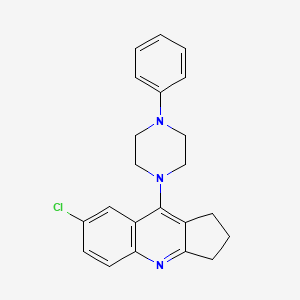
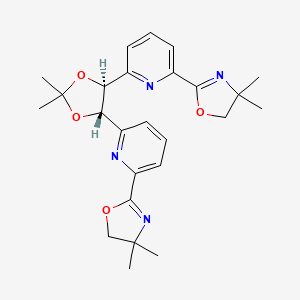
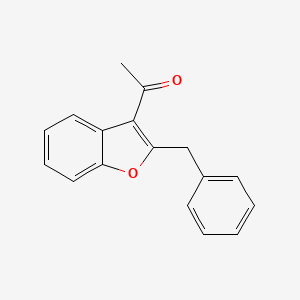
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)

